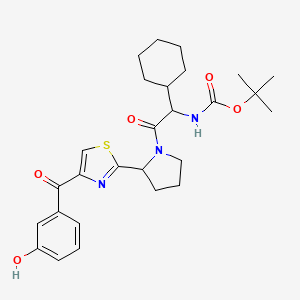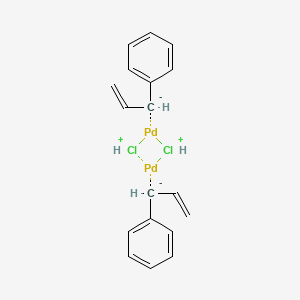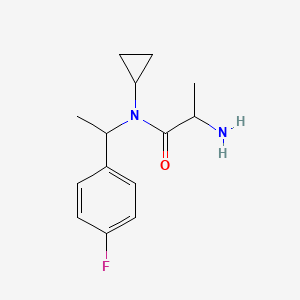
2-Amino-N-cyclopropyl-N-((S)-1-(4-fluorophenyl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-cyclopropyl-N-((S)-1-(4-fluorophenyl)ethyl)propanamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The compound’s structure includes a cyclopropyl group, a fluorophenyl group, and an amino group, which may contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-((S)-1-(4-fluorophenyl)ethyl)propanamide typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the fluorophenyl group, and the coupling of these groups with the amino and propanamide moieties. Common synthetic routes may include:
Cyclopropyl Group Formation: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Fluorophenyl Group Introduction: This step may involve the use of fluorobenzene derivatives and appropriate coupling reactions.
Coupling Reactions: The final coupling of the cyclopropyl and fluorophenyl groups with the amino and propanamide moieties may involve amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-N-((S)-1-(4-fluorophenyl)ethyl)propanamide may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound may undergo substitution reactions, particularly at the amino or fluorophenyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Halogens, nucleophiles, or other substituting agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-Amino-N-cyclopropyl-N-((S)-1-(4-fluorophenyl)ethyl)propanamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific molecular pathways.
Industry: Use in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-((S)-1-(4-fluorophenyl)ethyl)propanamide would depend on its specific interactions with molecular targets. This may involve binding to specific receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-cyclopropyl-N-((S)-1-phenylethyl)propanamide: Lacks the fluorine atom, which may affect its chemical properties and biological activity.
2-Amino-N-cyclopropyl-N-((S)-1-(4-chlorophenyl)ethyl)propanamide: Contains a chlorine atom instead of fluorine, which may result in different reactivity and interactions.
2-Amino-N-cyclopropyl-N-((S)-1-(4-methylphenyl)ethyl)propanamide: Contains a methyl group instead of fluorine, potentially altering its chemical and biological properties.
Uniqueness
The presence of the fluorophenyl group in 2-Amino-N-cyclopropyl-N-((S)-1-(4-fluorophenyl)ethyl)propanamide may confer unique properties, such as increased lipophilicity, altered electronic effects, and specific interactions with biological targets. These characteristics may make it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H19FN2O |
|---|---|
Molecular Weight |
250.31 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-[1-(4-fluorophenyl)ethyl]propanamide |
InChI |
InChI=1S/C14H19FN2O/c1-9(16)14(18)17(13-7-8-13)10(2)11-3-5-12(15)6-4-11/h3-6,9-10,13H,7-8,16H2,1-2H3 |
InChI Key |
IEEXXKMPAGWLBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(C2CC2)C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate](/img/structure/B14791995.png)
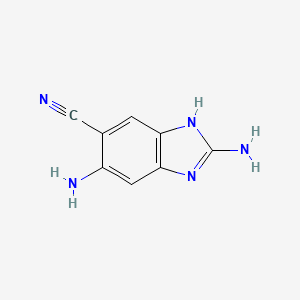
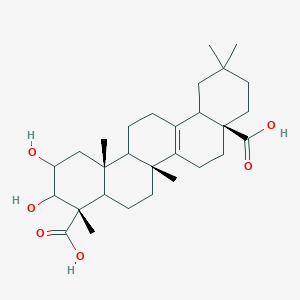
![(6R,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(6R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14792010.png)

![2-[[6-[(2S)-2-[(8R,10R,14R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14792027.png)
![Benzyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14792030.png)
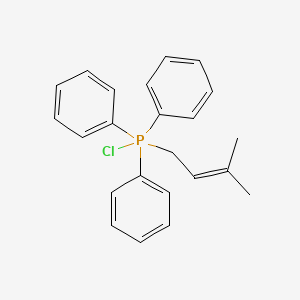
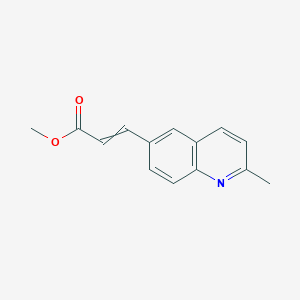
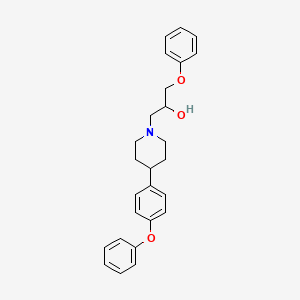
![1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B14792049.png)
